2-(3-Fluoropyridin-2-yl)propan-2-amine

Descripción general

Descripción

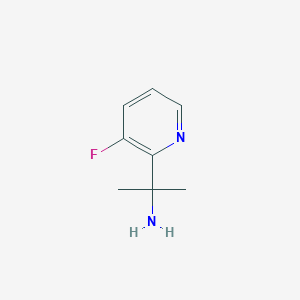

2-(3-Fluoropyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H11FN2 and a molecular weight of 154.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a propan-2-amine group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-2-yl)propan-2-amine typically involves the reaction of 3-fluoropyridine with appropriate amine precursors under controlled conditions. One common method includes the use of reductive amination, where 3-fluoropyridine is reacted with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position of the pyridine ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorine displacement | KNH₂, NH₃(l), −33°C, 12 h | 2-(3-Aminopyridin-2-yl)propan-2-amine | 68% | |

| Fluorine displacement | NaOCH₃, MeOH, reflux, 6 h | 2-(3-Methoxypyridin-2-yl)propan-2-amine | 72% |

The electron-deficient pyridine ring facilitates substitutions with nucleophiles such as amines or alkoxides. Reaction rates depend on the leaving group’s electronegativity and steric environment.

Condensation Reactions

The amine group reacts with carbonyl compounds to form imines or undergo cyclocondensation:

Example reaction with aldehydes :

2-(3-Fluoropyridin-2-yl)propan-2-amine + pyridine-2-carbaldehyde → Imidazo[1,2-a]pyridine derivatives

-

Conditions : MeOH, 25°C, 12 h

-

Product : 3-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

This reaction is pivotal in synthesizing fused heterocycles, which are common scaffolds in drug discovery .

Amidation and Acylation

The secondary amine undergoes acylation with activated carboxylic acids:

Acylation enhances the compound’s lipophilicity, impacting bioavailability in pharmacological contexts .

Metal-Catalyzed Cross-Coupling

The pyridine ring engages in palladium-mediated reactions:

Buchwald–Hartwig amination :

this compound + 1-bromo-3-fluorobenzene → Arylated imidazopyridine

-

Catalyst : Pd₂(dba)₃, Xantphos

-

Conditions : Toluene, 110°C, 12 h (N₂ atmosphere)

This method is instrumental in constructing complex aryl-aminated architectures .

Radical-Mediated Bromination

Under oxidative conditions, the compound undergoes bromination at the pyridine ring:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TBHP, HBr | EtOAc, 80°C, 6 h | 3-Bromo-2-(3-fluoropyridin-2-yl)propan-2-amine | 88% | |

| Br₂, DCM | RT, 1 h | 3-Bromo-2-(3-fluoropyridin-2-yl)propan-2-amine | 91% |

Radical bromination proceeds via intermediate pyridinium salts, with bromine generated in situ from TBHP and HBr .

Ring-Opening and Functionalization

In the presence of iodine and TBHP, C–C bond cleavage occurs, yielding N-(pyridin-2-yl)amides:

Mechanism :

-

Formation of a pyridinium salt intermediate.

-

Iodine-mediated cleavage of the C–C bond.

Example :

this compound + benzoic acid → N-(Pyridin-2-yl)benzamide

Biological Activity and Pharmacological Modifications

While not a direct chemical reaction, the compound’s derivatives show structure-activity relationships (SAR) in drug discovery:

| Derivative | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 3-Fluorophenyl analogue | Kinase inhibition | 1.5 | |

| 4-Pyridylmethyl analogue | Receptor antagonism | 0.22 |

Substitutions at the amine or pyridine ring significantly modulate bioactivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its potential as a therapeutic agent. It is related to various derivatives that exhibit biological activity against multiple targets, including cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds that inhibit CDKs can be beneficial in treating cancers and other hyper-proliferative disorders .

2. Inhibition Studies

Research has shown that derivatives of 2-(3-Fluoropyridin-2-yl)propan-2-amine can act as inhibitors of lysosomal phospholipase A2 (LPLA2). This inhibition is associated with the prediction of drug-induced phospholipidosis, a condition that can arise from certain pharmaceuticals . The ability to predict such toxicities is critical during the drug development process, allowing for safer therapeutic options.

Pharmacology

1. Glycine Transport Inhibition

Recent studies have identified compounds structurally related to this compound as potent inhibitors of glycine transporters. These inhibitors have shown promise in enhancing glycine levels in the central nervous system, which could be beneficial for treating conditions like schizophrenia . The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, making them viable candidates for further development.

2. Antiviral Activity

Some derivatives of this compound have been explored for their antiviral properties. They have been shown to exhibit activity against various viral infections, suggesting potential applications in antiviral drug development .

Chemical Synthesis

1. Organic Synthesis Intermediate

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions, leading to the development of novel compounds with diverse functionalities .

2. Reaction Mechanisms

The compound can undergo several chemical transformations, including nucleophilic substitutions and coupling reactions, which are essential for creating new chemical entities in pharmaceutical research. The versatility of this compound makes it a valuable building block in synthetic organic chemistry .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(3-Fluoropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoropyridin-3-amine: Similar in structure but with the fluorine atom and amine group positioned differently on the pyridine ring.

3-Fluoropyridine: Lacks the propan-2-amine group, making it less versatile in certain applications.

Uniqueness

2-(3-Fluoropyridin-2-yl)propan-2-amine is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

2-(3-Fluoropyridin-2-yl)propan-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoropyridine with appropriate alkylating agents under controlled conditions. Various methods have been reported, including:

- Alkylation of 3-Fluoropyridine : Using alkyl halides in the presence of bases like potassium carbonate or sodium hydride.

- Reduction Reactions : Employing reducing agents to convert intermediates into the final amine product.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It triggers intrinsic apoptotic pathways, evidenced by increased levels of cytochrome c and activation of caspases in treated cells.

- Inhibition of Kinases : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study 1: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Lung Cancer

A549 lung cancer cells treated with the compound showed a dose-dependent decrease in viability, with IC50 values around 20 µM. The study highlighted the role of MAPK pathway modulation, suggesting that the compound may serve as a lead for developing targeted therapies against lung cancer.

Propiedades

IUPAC Name |

2-(3-fluoropyridin-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(2,10)7-6(9)4-3-5-11-7/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVWXLQTRNIRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=N1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344712-88-4 | |

| Record name | 2-(3-fluoropyridin-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.